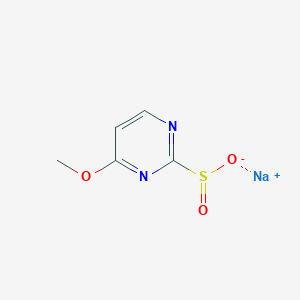![molecular formula C13H17BF2O2 B3002988 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1392150-21-8](/img/structure/B3002988.png)
2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the structure of 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, which carries probes for determining ion pair formations, suggests that the compound of interest may also have similar properties in terms of ion pair formation and could be useful in studying such chemical processes .
Synthesis Analysis
The synthesis of related compounds, such as 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, involves the reaction of 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with o-aminophenol . This suggests that the synthesis of 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could potentially involve a similar strategy, possibly starting with a 2-alkoxy-1,3,2-dioxaborolane and reacting it with a difluorophenyl-containing compound.
Molecular Structure Analysis
The molecular structure of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been determined using single-crystal X-ray diffractometer data, revealing an orthorhombic crystal structure with a tetracoordinated boron atom . This information provides a basis for understanding the potential molecular structure of 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which may also feature a tetracoordinated boron atom within a heterocyclic ring system.
Chemical Reactions Analysis
The reactions of 2,2-Difluoro-4-methylnaphtho[1,2-e]-1,3,2-dioxaborin and its isomer with carbonyl compounds and aniline result in the formation of colored ethylenic derivatives and corresponding oxazaborins . This indicates that the compound of interest might also react with carbonyl compounds and aniline to form similar derivatives, which could be of interest in the development of new materials or as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not directly provided, the properties of similar compounds can offer some insights. For example, the determination of rate constants for ion pair formations in different solvents for 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane suggests that the compound of interest may also have distinct behaviors in various solvents, which could be relevant for its applications in chemical processes . Additionally, the crystal structure analysis of a related compound provides clues about its density and lattice constants, which could be extrapolated to estimate the properties of the compound .
Scientific Research Applications
Synthesis of Novel Derivatives
A study by Das et al. (2015) focused on the synthesis of novel derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, including stilbenes and resveratrol analogues. These compounds, especially boron-containing polyene systems, show potential in new materials for Liquid Crystal Display (LCD) technology and are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Organoboron Compounds in Medicinal Chemistry
Spencer et al. (2002) synthesized ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives of 2-methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. These compounds displayed inhibitory activity against serine proteases, including thrombin, highlighting their potential in medicinal chemistry (Spencer et al., 2002).
Structural and Physicochemical Analysis
Huang et al. (2021) conducted structural, crystallographic, and conformational analyses on boric acid ester intermediates with benzene rings. These studies, utilizing Density Functional Theory (DFT), revealed insights into molecular structures and physicochemical properties (Huang et al., 2021).
Applications in Polymer Synthesis
Yokozawa et al. (2011) investigated the polymerization of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which led to the synthesis of polymers with potential applications in electronics and materials science (Yokozawa et al., 2011).
Electronic and Optical Applications
Research by Naka et al. (2013) on silicon-containing molecules with bithiophene units derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed that these compounds have significant optical properties, including fluorescence, which is crucial in the development of new electronic and optical materials (Naka et al., 2013).
Future Directions
The use of boronic esters in organic synthesis is a well-established field with many potential areas for further exploration. The development of new, more efficient synthesis methods, as well as the exploration of new types of reactions involving these compounds, could be interesting areas for future research .
properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-10(15)7-11(16)6-9/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJSPTFUIMJKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1392150-21-8 |
Source


|
| Record name | 2-[(3,5-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

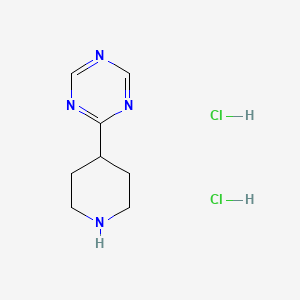
![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)
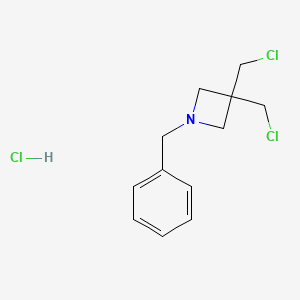
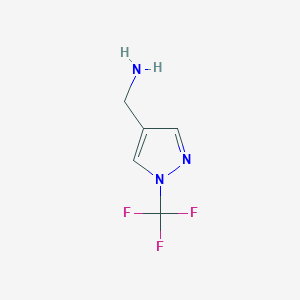
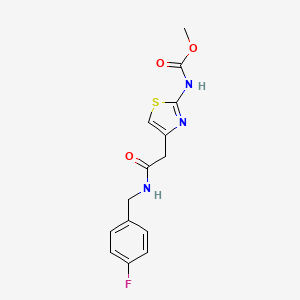
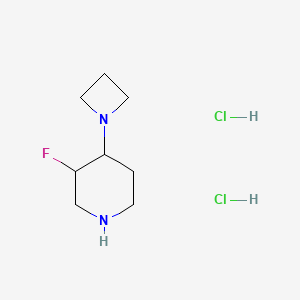
![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)
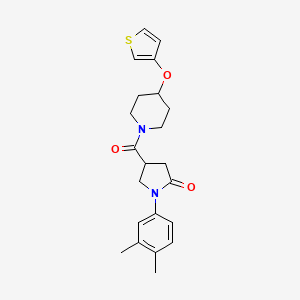
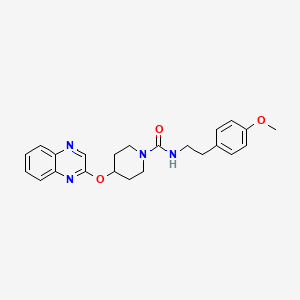
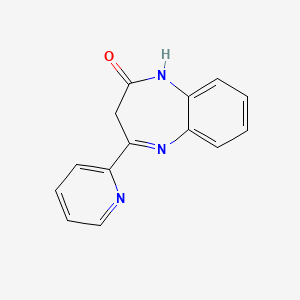
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)
